4-Benzyloxybenzaldehyd

Übersicht

Beschreibung

4-(Benzyloxy)benzaldehyde was used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile),an estrogen receptor β -selective ligand.

Wissenschaftliche Forschungsanwendungen

Synthese eines Estrogenrezeptor β-selektiven Liganden

4-Benzyloxybenzaldehyd wurde bei der Synthese von (5-Fluor-(2 R,3 S)-2,3-bis(4-hydroxyphenyl)pentannitril) verwendet, einem Estrogenrezeptor β-selektiven Liganden . Dieser Ligand hat potenzielle Anwendungen in der Behandlung verschiedener Erkrankungen im Zusammenhang mit Estrogenrezeptoren, wie z. B. Brustkrebs, Osteoporose und Herz-Kreislauf-Erkrankungen.

Zwischenprodukt in der organischen Synthese

This compound dient als Zwischenprodukt in der organischen Synthese . Es kann zur Herstellung verschiedener organischer Verbindungen verwendet werden, was zur Entwicklung neuer Materialien, Pharmazeutika und anderer chemischer Produkte beiträgt.

Herstellung von Thiosemicarbazonen

Diese Verbindung kann zur Herstellung von Thiosemicarbazonen verwendet werden . Thiosemicarbazone sind bekannt für ihre Antitumor-, antiviral-, antibakteriellen, antimalariellen und antifungalischen Eigenschaften, was sie im Bereich der medizinischen Chemie wertvoll macht.

Herstellung von Oximen

This compound kann zur Herstellung von Oximen verwendet werden . Oxime werden in der organischen Chemie als Schutzgruppen für Carbonylgruppen und bei der Herstellung von Aminen verwendet.

Wirkmechanismus

Target of Action

4-Benzyloxybenzaldehyde, also known as 4-(Benzyloxy)benzaldehyde, is primarily used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), an estrogen receptor β-selective ligand . This suggests that the primary target of this compound is the estrogen receptor β.

Biochemische Analyse

Biochemical Properties

It has been used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), an estrogen receptor β-selective ligand . This suggests that 4-Benzyloxybenzaldehyde may interact with enzymes, proteins, and other biomolecules involved in estrogen receptor signaling pathways .

Cellular Effects

Its role in the synthesis of an estrogen receptor β-selective ligand suggests that it may influence cell function by modulating estrogen receptor signaling pathways

Molecular Mechanism

It is known to be involved in the synthesis of an estrogen receptor β-selective ligand , suggesting that it may exert its effects at the molecular level through interactions with estrogen receptors

Biologische Aktivität

4-(Benzyloxy)benzaldehyde, a compound characterized by its unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 4-(benzyloxy)benzaldehyde, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

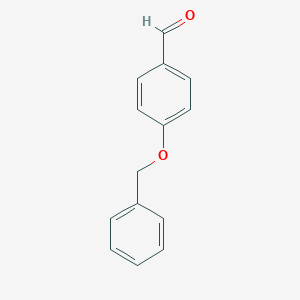

4-(Benzyloxy)benzaldehyde is an aromatic aldehyde with the molecular formula . It features a benzyloxy group attached to a benzaldehyde moiety, which contributes to its lipophilicity and biological activity. The compound exhibits a planar conformation with minimal dihedral angles between the aromatic rings, facilitating interactions with biological targets .

Synthesis

The synthesis of 4-(benzyloxy)benzaldehyde typically involves the reaction of benzyl alcohol with a suitable aldehyde precursor. Various methods have been reported, including the use of potassium carbonate in acetone as a solvent, yielding high purity and yield .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of derivatives of 4-(benzyloxy)benzaldehyde. A series of compounds synthesized from this precursor were evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). Notably, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2.7 µM against drug-resistant strains . This suggests that modifications to the benzyloxy group can enhance activity against Mtb.

Cytotoxicity and Selectivity

The cytotoxic effects of 4-(benzyloxy)benzaldehyde and its derivatives have been assessed using various cell lines, including Vero and HepG2 cells. The selectivity index (SI) was calculated to determine the therapeutic window of these compounds. Compounds exhibiting low cytotoxicity against normal cells while maintaining efficacy against cancerous cells are particularly promising for therapeutic development .

Enzyme Inhibition

4-(Benzyloxy)benzaldehyde has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP2D6. This inhibition can affect drug metabolism, suggesting potential interactions with co-administered medications . Understanding these interactions is crucial for evaluating the safety profile of this compound in clinical settings.

Study on Antimycobacterial Activity

A study published in 2022 synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from 4-(benzyloxy)benzaldehyde. The results indicated that these compounds exhibited significant antimycobacterial activity, supporting their potential use in treating tuberculosis . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring enhanced potency.

Evaluation of Antitumor Properties

Another investigation focused on the antitumor properties of benzosuberone derivatives containing the benzyloxy group. These compounds were shown to possess broad-spectrum antitumor activity, indicating that 4-(benzyloxy)benzaldehyde could serve as a scaffold for developing new anticancer agents .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTWZSXLLMNMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063441 | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4397-53-9 | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Benzyloxybenzaldehyde?

A1: 4-Benzyloxybenzaldehyde has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. []

Q2: What are the key spectroscopic signatures of 4-Benzyloxybenzaldehyde?

A2: 4-Benzyloxybenzaldehyde can be characterized by various spectroscopic techniques:

- NMR Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, helping to confirm its structure. [, ]

- IR Spectroscopy: Identifies functional groups present in the molecule, such as the aldehyde C=O stretch and aromatic C=C stretches. [, ]

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

- UV-Vis Spectroscopy: Investigates the compound's absorption properties in the ultraviolet and visible light regions, offering insights into its electronic structure. []

Q3: What is known about the stability of 4-Benzyloxybenzaldehyde?

A3: While specific stability data is limited in the provided research, we know 4-BBA is a crystalline solid at room temperature. [, ] Further studies exploring its stability under various conditions (temperature, pH, light exposure) would be beneficial.

Q4: Has 4-Benzyloxybenzaldehyde been explored for catalytic applications?

A4: The provided research focuses primarily on 4-BBA as a building block in organic synthesis rather than a catalyst. Its potential as a catalyst or ligand in catalytic reactions requires further investigation.

Q5: Have computational methods been used to study 4-Benzyloxybenzaldehyde?

A5: Yes, computational chemistry plays a crucial role in understanding 4-BBA properties.

- Density Functional Theory (DFT) calculations: Used to investigate the electronic structure, dipole moment, and energy of both crystalline and optimized gaseous forms of 4-BBA. This helps in understanding the influence of crystalline effects on the molecule's properties. []

- Time-Dependent Density Functional Theory (TD-DFT) studies: Employed to analyze the electronic structures, Kohn-Sham orbitals, and electronic transitions of formazan derivatives synthesized from 4-BBA, providing insights into their absorption properties. []

- Molecular Docking: Utilized to explore the interaction of a 4-BBA derivative with the microtubule-associated tau protein, providing information on potential binding sites and affinities. []

Q6: How do structural modifications of 4-Benzyloxybenzaldehyde influence its activity?

A6: Several studies demonstrate the structure-activity relationship of 4-BBA derivatives:

- Antibacterial Activity: Schiff base derivatives of 4-BBA, incorporating various substituents, exhibited mild to moderate antibacterial activity against different bacterial strains. [, ]

- Antifungal Activity: Benzylamine derivatives synthesized from halogen-substituted 4-BBA displayed antifungal activity against Yarrowia lipolytica and Candida species. Halogen substituents and side chain modifications significantly impacted their potency. []

- Antimycobacterial Activity: A study investigated the antimycobacterial activity of 4-benzyloxybenzaldehyde–3,5–dinitrobenzohydrazone, highlighting the impact of structural modifications on its biological profile. []

- Estrogen Receptor Ligands: Cyclopropyl analogues of stilbene incorporating the raloxifene side chain and derived from 4-BBA were synthesized and evaluated for their subtype-selective binding to estrogen receptors, demonstrating the impact of structural changes on their activity and selectivity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.